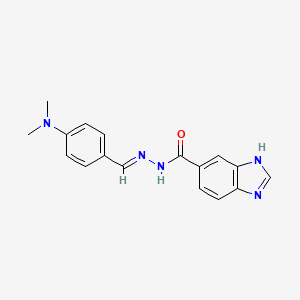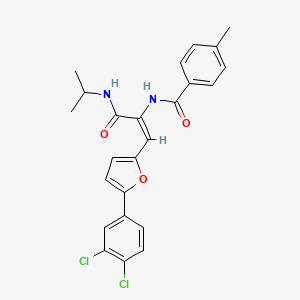![molecular formula C19H20N2O5S B11974353 N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11974353.png)
N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1Z)-3-[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)アミノ]-1-(フラン-2-イル)-3-オキソプロプ-1-エン-2-イル]-4-メチルベンゾアミドは、様々な科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、フラン環、テトラヒドロチオフェンスルホン基、およびベンゾアミド部分を備えたユニークな構造を特徴としており、医薬品化学と薬理学における研究の興味深い対象となっています。
準備方法
合成ルートと反応条件
N-[(1Z)-3-[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)アミノ]-1-(フラン-2-イル)-3-オキソプロプ-1-エン-2-イル]-4-メチルベンゾアミドの合成は、通常、複数段階の有機反応を伴います最終段階では、中間体を4-メチルベンゾアミドと特定の反応条件下でカップリングする工程が含まれ、触媒の使用や温度制御などの反応条件が用いられます .
工業的生産方法
この化合物の工業的生産には、収率と純度を向上させるための合成ルートの最適化が含まれる可能性があります。 これには、ハイスループット合成技術、連続フロー反応器、および高度な精製方法の使用が含まれ、化合物が研究と用途に必要な基準を満たすことを保証します .
化学反応の分析
反応の種類
N-[(1Z)-3-[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)アミノ]-1-(フラン-2-イル)-3-オキソプロプ-1-エン-2-イル]-4-メチルベンゾアミドは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、スルホキシドやスルホンを生成するために酸化することができます。
還元: 還元反応は、スルホン基を対応するスルフィドに変換することができます。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、酸化のための過酸化水素などの酸化剤、還元のための水素化リチウムアルミニウムなどの還元剤、置換反応のための様々な求電子剤や求核剤などがあります。 反応条件は、通常、目的の変換を促進するために、制御された温度、特定の溶媒、および触媒を伴います .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、スルホン基の酸化はスルホキシドを生成し、還元はスルフィドを生成することができます。 置換反応は、官能基が変更された様々な誘導体をもたらす可能性があります .
科学研究への応用
N-[(1Z)-3-[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)アミノ]-1-(フラン-2-イル)-3-オキソプロプ-1-エン-2-イル]-4-メチルベンゾアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子を合成するためのビルディングブロックとして使用されます。
生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。
医学: 様々な疾患に対する薬剤候補としての可能性のある治療効果について研究されています。
科学的研究の応用
N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
N-[(1Z)-3-[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)アミノ]-1-(フラン-2-イル)-3-オキソプロプ-1-エン-2-イル]-4-メチルベンゾアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素活性の調節、受容体への結合、または細胞シグナル伝達経路の変更によって作用する可能性があります。 正確な分子機構を解明し、関連する主要な標的を特定するには、詳細な研究が必要です .
類似の化合物との比較
類似の化合物
- N-(1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-1H-ピラゾール-5-イル)アセトアミド
- N-(1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-1H-ピラゾール-5-イル)ベンゾアミド
独自性
N-[(1Z)-3-[(1,1-ジオキシドテトラヒドロチオフェン-3-イル)アミノ]-1-(フラン-2-イル)-3-オキソプロプ-1-エン-2-イル]-4-メチルベンゾアミドは、特定の官能基の組み合わせによりユニークであり、独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Uniqueness
N-[(1Z)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C19H20N2O5S |
|---|---|
分子量 |
388.4 g/mol |
IUPAC名 |
N-[(Z)-3-[(1,1-dioxothiolan-3-yl)amino]-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C19H20N2O5S/c1-13-4-6-14(7-5-13)18(22)21-17(11-16-3-2-9-26-16)19(23)20-15-8-10-27(24,25)12-15/h2-7,9,11,15H,8,10,12H2,1H3,(H,20,23)(H,21,22)/b17-11- |
InChIキー |
FFWJBIQGXPDRPX-BOPFTXTBSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NC3CCS(=O)(=O)C3 |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NC3CCS(=O)(=O)C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Bromophenyl)-9-chloro-5-(2,4-dichlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11974273.png)

![5-cyclohexyl-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B11974280.png)

![5-(4-chlorophenyl)-N-(2,5-dimethylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11974289.png)
![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]acetohydrazide](/img/structure/B11974295.png)
![2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11974301.png)


![ethyl N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]tryptophanate](/img/structure/B11974335.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11974345.png)
![4-{[(E)-(2-chloro-5-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11974348.png)
![2-{(3Z)-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11974363.png)
![1-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11974371.png)
